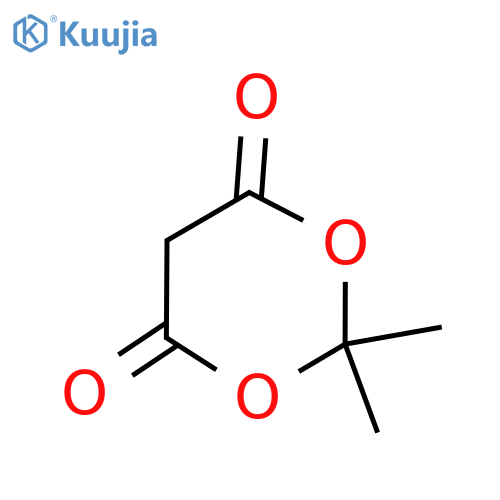Cas no 2033-24-1 (2,2-dimethyl-1,3-dioxane-4,6-dione)
2,2-ジメチル-1,3-ジオキサン-4,6-ジオンは、有機合成において重要な環状ジケトン化合物です。分子式C6H8O4で表され、融点は約94~96℃の白色結晶性固体です。特にMeldrum酸として知られ、高い反応性を有するため、カルボン酸誘導体やケテン中間体の合成に広く利用されます。その特異な環状構造により、求核試薬との反応が容易で、多様な官能基の導入が可能です。また、熱安定性に優れ、精密合成における中間体としての信頼性が高いことが特徴です。医薬品や農薬の合成においても重要な役割を果たしています。

2033-24-1 structure
商品名:2,2-dimethyl-1,3-dioxane-4,6-dione
2,2-dimethyl-1,3-dioxane-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
- 2,2-DIMETHYL-1,3-DIOXAN-4,6-DIONE
- AKOS B029723
- CYCLIC-ISOPROPYLIDENE MALONATE
- CYCL-ISOPROPYLIDENE MALONATE
- ISOPROPYLIDENE MALONATE
- MALONIC ACID CYCLIC ISOPROPYLIDENE ESTER
- MELDRUMS ACID
- 'MELDRUM'S ACID'
- MELDRUM'S ACID
- SUB-ISOPROPYL MALONATE
- 2,2-dimethyl-1,3-dioxane-4,6-diacetone
- 2,2-Dimethyl-4,6-dioxo-m-dioxane
- 2,2-Dimethyl-m-dioxane-4,6-dione
- 2,2-dimethyl-m-dioxane-6-dione
- 4,6-Diketo-2,2-dimethyl-1,3-dioxane
- 6-dione,2,2-dimethyl-3-dioxane-4
- m-Dioxane-4,6-dione, 2,2-dimethyl-
- Meldrumacid
- Meldrum’s acid
- 2,2-Dimethyl-[1,3]dioxane-4,6-dione
- 2.2-Dimethyl-1.3-dioxane-4.6-dione
- Methyl 1-(Mercaptomethyl)cyclopropaneacetate
- 2,2-Dimethyl-1,3-dio
- Isopropyl Malonate
- Meldrumic acid
- 1,3-Dioxane-4,6-dione, 2,2-dimethyl-
- Cyclic isopropylidene malonate
- Malonic acid, cyclic isopropylidene ester
- MELDRUM ACID
- 2,2-dimethyl-1,3-dioxane4,6-dione
- 1,3Dioxane4,6dione, 2,2dimethyl
- AKOS000119035
- MFCD00006638
- NSC688343
- AI3-39039
- 5-19-05-00008 (Beilstein Handbook Reference)
- 2,2-dimethyl-4,6-dioxo-1,3-dioxane
- CS-D1154
- STR00259
- HY-Y0232
- 2,2-dimethyl-[1,3]-dioxane-4,6-dione
- 2,2Dimethylmdioxane4,6dione
- 2,2Dimethyl1,3dioxane4,6dione
- Meidrum's Acid
- Meldrum\\'s acid
- Malonic acid, cyclic isopropylidene ester (8CI)
- 2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%
- 2,2Dimethyl4,6dioxomdioxane
- mDioxane4,6dione, 2,2dimethyl
- AC-2044
- EINECS 217-992-8
- DD139RP1SC
- 2033-24-1
- Q421283
- 2,6-dione
- N,N-Dimethyl-1-4-aminobilidine
- 2,2dimethyl-1,3-dioxane-4,6-dione
- NS00005683
- 2,2 dimethyl-1,3 dioxane-4,6 dione
- 2,2-dimethyl-[1,3]-dioxan-4,6-dione
- M0799
- ALBB-013484
- AB00787
- Malonic acid cyclic isopropylidene ester, Meldrum's acid, cycl-Isopropylidene malonate
- W-107630
- SY001708
- 2,6-dioxo-m-dioxane
- CX1199
- NSC71902
- 2.2-dimethyl-1,3-dioxane-4,6-dione
- MELDRUM'S ACID [MI]
- F3096-1700
- NSC-688343
- EC 217-992-8
- 2,2-dimethyl-1,3-dioxane-4,6dione
- 1,6-dione, 2,2-dimethyl-
- BRN 0117310
- DTXCID5030402
- DTXSID7051846
- NSC-71902
- UNII-DD139RP1SC
- 2,2-PROPANEDIOL CYCLIC MALONATE
- m-Dioxane-4, 2,2-dimethyl-
- SCHEMBL5976
- STK397458
- NSC 71902
- 2, 2-dimethyl-1,3-dioxane-4, 6-dione
- 2.2-dimethyl-[1,3]dioxane-4,6-dione
- EN300-19266
- 2,2-dimethyl-1,3-dioxane-4,6-dione
-
- MDL: MFCD00006638
- インチ: 1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3
- InChIKey: GXHFUVWIGNLZSC-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])C(=O)OC1(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 117310
計算された属性
- せいみつぶんしりょう: 144.04200
- どういたいしつりょう: 144.042259
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 52.6
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1311 (rough estimate)
- ゆうかいてん: 94.0 to 97.0 deg-C
- ふってん: 356.7℃ at 760 mmHg
- フラッシュポイント: 195.1 °C
- 屈折率: 1.4434 (estimate)
- ようかいど: dioxane: soluble5%, clear to very slightly hazy, colorless to faintly yellow
- すいようせい: 2.5 g/100 mL (20 ºC)
- PSA: 52.60000
- LogP: 0.21260
- ようかいせい: ほとんどの有機溶媒に可溶である。
- マーカー: 5817
- 酸性度係数(pKa): 5.1(at 25℃)
2,2-dimethyl-1,3-dioxane-4,6-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S37/39; S24/25; S53; S45
- 福カードFコード:10-21
- RTECS番号:JH0800000
-
危険物標識:


- 危険レベル:IRRITANT
- リスク用語:R36/37/38; R45
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S24/25;S37/39
2,2-dimethyl-1,3-dioxane-4,6-dione 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2-dimethyl-1,3-dioxane-4,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM105140-1000g |
2,2-dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 98% | 1000g |
$81 | 2023-03-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000455-100g |
2,2-dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 98% | 100g |
¥48 | 2024-05-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001708-500g |
2,2-Dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | ≥98% | 500g |
¥116.00 | 2024-07-09 | |
| Apollo Scientific | OR30175-250g |
2,2-Dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 250g |
£26.00 | 2025-02-19 | ||
| Apollo Scientific | OR30175-1Kg |
2,2-Dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 1kg |
£102.00 | 2025-03-06 | ||
| Fluorochem | 032739-250g |
2,2-Dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 98% | 250g |
£26.00 | 2022-02-28 | |
| Life Chemicals | F3096-1700-0.25g |
2,2-dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M110151-100g |
2,2-dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 98% | 100g |
¥82.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813553-2.5kg |
Meldrum’s acid |
2033-24-1 | 98% | 2.5kg |
1,180.00 | 2021-05-17 | |
| eNovation Chemicals LLC | K10241-100g |
2,2-Dimethyl-1,3-dioxane-4,6-dione |
2033-24-1 | 97% | 100g |
$200 | 2024-05-24 |
2,2-dimethyl-1,3-dioxane-4,6-dione サプライヤー
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
(CAS:2033-24-1)2,2-Dimethyl-1,3-dioxane-4,6-dione
注文番号:RY226
在庫ステータス:in Stock
はかる:1g
清らかである:99% HPLC
最終更新された価格情報:Monday, 26 August 2024 11:30
価格 ($):
atkchemica
ゴールドメンバー
(CAS:2033-24-1)2,2-dimethyl-1,3-dioxane-4,6-dione
注文番号:CL7563
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:27
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2033-24-1)2,2-Dimethyl-1,3-dioxane-4,6-dione
注文番号:LE8597
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2033-24-1)2,2-Dimethyl-1,3-dioxane-4,6-dione
注文番号:LE5204
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
2,2-dimethyl-1,3-dioxane-4,6-dione 関連文献
-
Hamish McNab,Mark Morrow,Simon Parsons,David A. Shannon,Kirsti Withell Org. Biomol. Chem. 2009 7 4936
-
Inese Mieri?a,Elīna Peipi?a,Klaudija Ai?pure,Māra Jure New J. Chem. 2022 46 607
-
3. Reactions of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary and secondary alkylaminesMoon-Kook Jeon,Kyongtae Kim J. Chem. Soc. Perkin Trans. 1 2000 3107
-
4. Synthesis of 3-hydroxythiophenes and thiophen-3(2H)-ones by pyrolysis of alkylsulfanylmethylene Meldrum's acid derivativesGordon A. Hunter,Hamish McNab J. Chem. Soc. Perkin Trans. 1 1995 1209
-
Parvaneh Dastoorani,Mohammad A. Khalilzadeh,Fatemeh Khaleghi,Malek Taher Maghsoodlou,Werner Kaminsky,Ali Shokuhi Rad New J. Chem. 2019 43 6615
2033-24-1 (2,2-dimethyl-1,3-dioxane-4,6-dione) 関連製品
- 4064-06-6(1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose)
- 6138-23-4(D-(+)-Trehalose dihydrate)
- 6155-35-7(α-L-Rhamnose monohydrate)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 9002-18-0(Agar)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2033-24-1)2,2-Dimethyl-1,3-dioxane-4,6-dione

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2033-24-1)丙二酸环(亚)异丙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













